molecular formula C11H13BrN2 B1522346 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole CAS No. 1187386-22-6

5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole

Cat. No. B1522346
CAS RN: 1187386-22-6
M. Wt: 253.14 g/mol
InChI Key: IILSCUZPOBADKX-UHFFFAOYSA-N
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Description

5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole is an organic compound with the molecular formula C11H13BrN2. It has a molecular weight of 253.14 . The compound is typically sold in solid form .


Molecular Structure Analysis

The InChI code for 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole is 1S/C11H13BrN2/c1-11(2,3)14-7-13-9-6-8(12)4-5-10(9)14/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole is a solid compound . Its molecular weight is 253.14 .

Scientific Research Applications

I have conducted several searches to find specific scientific research applications for 5-Bromo-1-(tert-butyl)-1H-benzo[d]imidazole , but the available information is limited. The compound is mentioned in the context of research and development (R&D) use only, and not for medicinal, household, or other uses . It is part of a collection of unique chemicals provided to early discovery researchers , but detailed applications in specific fields are not readily available in the search results.

Safety and Hazards

The compound may be harmful by inhalation, in contact with skin, and if swallowed . It’s recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Personal protective equipment should be used, and it should be handled in a well-ventilated area .

properties

IUPAC Name

5-bromo-1-tert-butylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-11(2,3)14-7-13-9-6-8(12)4-5-10(9)14/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IILSCUZPOBADKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675192
Record name 5-Bromo-1-tert-butyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1187386-22-6
Record name 5-Bromo-1-tert-butyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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